molecular formula C10H15NO B13807146 1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone

1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone

Cat. No.: B13807146
M. Wt: 165.23 g/mol
InChI Key: JPZCQAXDMPTLJG-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by its unique structure, which includes a dihydroazepine ring substituted with dimethyl groups and an ethanone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the azepine ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,5-Dimethyl-2,3-dihydroazepin-6-yl)ethanone can be compared with other similar compounds, such as:

    1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a pyrrole ring instead of an azepine ring, leading to different chemical properties and reactivity.

    1-Acetyl-3-methylpiperidine: This compound contains a piperidine ring, which imparts different biological activities and applications. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1,5-dimethyl-2,3-dihydroazepin-6-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-8-5-4-6-11(3)7-10(8)9(2)12/h5,7H,4,6H2,1-3H3

InChI Key

JPZCQAXDMPTLJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C=C1C(=O)C)C

Origin of Product

United States

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